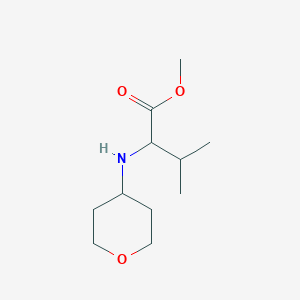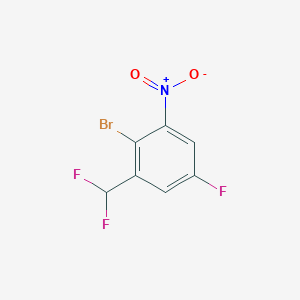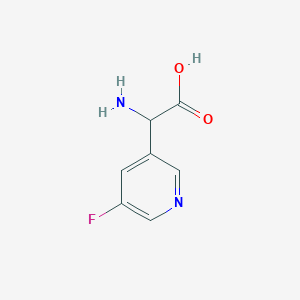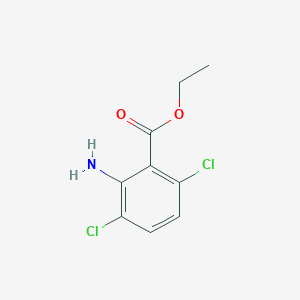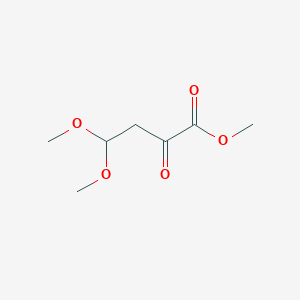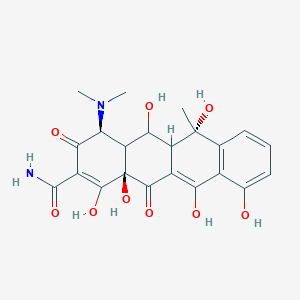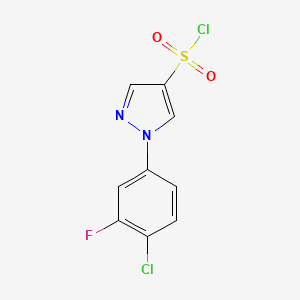
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the tetrahydrofuran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propanal or 2-Methyl-3-(tetrahydrofuran-2-yl)propanone.
Reduction: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propane.
Substitution: Formation of 2-Methyl-3-(tetrahydrofuran-2-yl)propyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propanol: A structural isomer with a different arrangement of the hydroxyl group.
3-(Tetrahydrofuran-3-yl)propan-1-ol: A compound with a similar tetrahydrofuran ring but different substitution pattern.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Another compound with a cyclic structure and hydroxyl group.
Uniqueness
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol is unique due to the presence of both a tetrahydrofuran ring and a propanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-methyl-3-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3 |
Clave InChI |
JNOASAKTOAKPAB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B13569962.png)
![[(1R,3E,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B13569966.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13569974.png)
![5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13569975.png)
